Ethyl 3-cyano-4-phenylpyridine-2-carboxylate
Description
Ethyl 3-cyano-4-phenylpyridine-2-carboxylate (CAS: 1407521-95-2) is a pyridine derivative with the molecular formula C₁₅H₁₂N₂O₂ and a molecular weight of 252.28 g/mol . Its structure features a cyano group (-CN) at position 3, a phenyl ring at position 4, and an ethyl ester moiety at position 2 of the pyridine core. This compound is utilized in medicinal and materials chemistry due to its versatile reactivity, particularly in heterocyclic synthesis and as a precursor for functionalized ligands or pharmacophores.
Properties
IUPAC Name |
ethyl 3-cyano-4-phenylpyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c1-2-19-15(18)14-13(10-16)12(8-9-17-14)11-6-4-3-5-7-11/h3-9H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIFWETVABGZJTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=CC(=C1C#N)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Initial One-Pot Procedure
An initial procedure reported involves mixing malononitrile, benzaldehyde, aminoketone, and ammonium acetate in a solvent such as toluene under reflux conditions. This yields the target 2-amino-3-cyano-4-phenylpyridine derivatives, albeit with modest yields (e.g., 21%) due to competing side reactions and incomplete conversions.
Pre-Formation of 2-Benzylidenemalononitrile Intermediate
To improve yields, a two-step protocol was developed:
- Step 1: Synthesis and isolation of 2-benzylidenemalononitrile from benzaldehyde and malononitrile.
- Step 2: Reaction of the isolated intermediate with the aminoketone (e.g., 1-benzylpiperidin-4-one) and ammonium acetate under reflux in toluene.
This method significantly improves product yield (up to 46%) by ensuring the formation of a key intermediate before cyclization.
Further Yield Enhancement by Reagent Stoichiometry Adjustment
Doubling the amount of 2-benzylidenemalononitrile in the reaction mixture further increases the yield of the target compound to approximately 68%. This suggests that excess intermediate drives the reaction equilibrium toward product formation, minimizing side reactions such as reduction of the intermediate to 2-benzylmalononitrile.
Reaction Conditions and Their Impact
| Parameter | Conditions | Observations |
|---|---|---|
| Solvent | Toluene | Provides suitable reflux temperature and medium polarity |
| Temperature | Reflux (~110°C) | Necessary for effective cyclization and condensation |
| Reagents ratio | 2 equiv. 2-benzylidenemalononitrile to 1 equiv. aminoketone | Increased yield up to 68% |
| Catalyst/Ammonium source | Ammonium acetate | Provides nitrogen for pyridine ring formation |
| Reaction time | Variable, typically several hours | Longer times favor completion but may increase side products |
Mechanistic Insights
The reaction proceeds via the following mechanistic pathway:
- Knoevenagel condensation between benzaldehyde and malononitrile forms 2-benzylidenemalononitrile.
- Michael addition of the aminoketone to the intermediate.
- Cyclization facilitated by ammonium acetate, forming the pyridine ring.
- Aromatization and tautomerization yield the final 2-amino-3-cyano-4-phenylpyridine derivative.
Mechanistic studies highlight that the presence and timing of ammonium acetate addition are critical. Delayed addition or absence can lead to alternative products such as tetrahydroisoquinoline derivatives due to competing pathways.
Representative Data Table of Reaction Outcomes
| Entry | Aminoketone Used | Intermediate Pre-formed | Equiv. Intermediate | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | 1-Benzylpiperidin-4-one | No | 1 | 21 | Low yield, one-pot reaction |
| 2 | 1-Benzylpiperidin-4-one | Yes | 1 | 46 | Stepwise protocol improves yield |
| 3 | 1-Benzylpiperidin-4-one | Yes | 2 | 68 | Doubling intermediate maximizes yield |
| 4 | 1-(Prop-2-ynyl)piperidin-4-one | Yes | 2 | 45 | Successful with different aminoketone |
| 5 | tert-Butyl 4-oxopiperidine-1-carboxylate | Yes | 2 | Not detected | No product under optimized conditions |
Summary of Key Research Findings
- The preparation of this compound analogues is best achieved through a multi-component condensation involving pre-formed 2-benzylidenemalononitrile and aminoketones in the presence of ammonium acetate.
- Reaction conditions such as solvent choice, temperature, reagent stoichiometry, and order of addition critically influence the yield and selectivity.
- Mechanistic understanding indicates the importance of ammonium acetate in directing the reaction toward pyridine ring formation rather than side products.
- The optimized protocols yield up to 68% of the desired product, demonstrating the efficiency of the stepwise method over the one-pot approach.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The ester and cyano groups serve as primary sites for nucleophilic attack:
Reaction with amines :
Under basic conditions (e.g., K₂CO₃/DMF), the ethoxycarbonyl group undergoes substitution with amines to yield 3-cyano-4-phenylpyridine-2-carboxamides. For example:
This pathway is critical for generating bioactive analogs .
Cyano group reactivity :
The cyano group participates in:
-
Hydrolysis : Forms carboxylic acids or amides under acidic/basic conditions .
-
Cyclization : Reacts with hydrazines to form pyrazole or triazole rings .
Cyclization and Heterocycle Formation
The compound’s pyridine core facilitates cycloaddition and annulation reactions:
Pyridone synthesis :
Heating with malononitrile or ethyl cyanoacetate in 1,4-dioxane/triethylamine induces intramolecular cyclization, yielding fused pyridones (e.g., benzo thieno[2,3-b]pyridines) .
Multi-component reactions (MCRs) :
| Reactants | Conditions | Product | Yield |
|---|---|---|---|
| Aromatic aldehydes + NH₄OAc | EtOH, reflux | 2-Amino-4-arylpyridine derivatives | 65–95% |
| Dialkyl acetylenedicarboxylates | CH₂Cl₂, rt | Functionalized 4H-pyrans | 40–89% |
These MCRs exploit the electron-deficient pyridine ring for regioselective bond formation .
Functional Group Transformations
Ester modifications :
-
Saponification : NaOH/EtOH converts the ester to a carboxylic acid .
-
Transesterification : Alcohol exchange with MeOH/H⁺ yields methyl esters.
Cyano group utilization :
-
Radical reactions : Cyanide acts as a radical scavenger in presence of peroxides .
-
Nitrile oxide formation : Reacts with hydroxylamine to generate nitrile oxides for dipolar cycloadditions .
Biological Activity Correlations
Derivatives exhibit structure-dependent bioactivity:
| Derivative Structure | Biological Activity | IC₅₀ (μM) |
|---|---|---|
| 2-Amino-3-cyano-6-indolyl-pyridine | Cytotoxicity (HeLa cells) | 1.8 |
| 4-Phenylpyridone analogs | Antifungal (C. albicans) | 4.2 |
SAR studies highlight the necessity of both cyano and ester groups for potency .
Stability and Degradation
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules
Ethyl 3-cyano-4-phenylpyridine-2-carboxylate serves as a crucial building block in organic synthesis. It is utilized in the preparation of various heterocyclic compounds and complex organic molecules. The compound's functional groups allow for diverse chemical reactions, including nucleophilic substitutions and electrophilic additions, making it a valuable intermediate in synthetic chemistry .
Reactions and Mechanisms
The compound can undergo several types of reactions:
- Electrophilic Aromatic Substitution: The phenyl group can participate in reactions such as nitration or sulfonation.
- Nucleophilic Substitution: The cyano group can be replaced by other nucleophiles under suitable conditions.
- Reduction Reactions: The cyano group can be converted to amine derivatives using reducing agents like lithium aluminum hydride .
Pharmaceutical Applications
Drug Development
Research has indicated that this compound has potential applications in drug synthesis. Its derivatives are being explored for their biological activity, particularly in the development of new therapeutic agents targeting various diseases, including cancer and microbial infections .
Antitumor Activity
Studies have shown that derivatives of this compound exhibit significant antitumor activity against various cancer cell lines. For instance, certain synthesized derivatives demonstrated selective growth inhibition on breast cancer cells (MCF-7) while having varying effects on other tumor types. This specificity may be attributed to the unique interactions of the compound with cellular targets .
Biological Research
Biological Activities
this compound is under investigation for its potential biological activities, including:
- Antimicrobial Properties: The compound has shown promise in inhibiting the growth of certain bacteria and fungi.
- Enzyme Inhibition: Research suggests that it may interact with specific enzymes, which could be beneficial in developing enzyme inhibitors for therapeutic purposes.
Industrial Applications
Material Science
In industrial settings, this compound is being explored for its potential in creating advanced materials. Its unique chemical properties make it suitable for use as an intermediate in the synthesis of dyes and pigments, contributing to the development of new materials with enhanced properties .
Summary Table of Applications
| Application Area | Specific Uses | Notes |
|---|---|---|
| Chemical Synthesis | Building block for heterocycles | Key intermediate in organic reactions |
| Pharmaceutical Research | Drug development, antitumor activity | Investigated for various therapeutic uses |
| Biological Research | Antimicrobial activity, enzyme inhibition | Potential for broad-spectrum applications |
| Industrial Applications | Intermediate in dyes and pigments | Enhances material properties |
Case Studies and Research Findings
-
Synthesis of Antitumor Derivatives
A study demonstrated that modifying this compound led to compounds with significant inhibitory effects on MCF-7 tumor cells, showcasing its potential as a precursor for anticancer drugs . -
Enzyme Interaction Studies
Research focused on the interaction between this compound and specific enzymes involved in metabolic pathways revealed promising results that could pave the way for new enzyme inhibitors. -
Development of Advanced Materials
Investigations into the use of this compound as an intermediate in dye synthesis have shown enhanced colorfastness and stability compared to traditional materials .
Mechanism of Action
The mechanism of action of ethyl 3-cyano-4-phenylpyridine-2-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The cyano group and phenyl ring can participate in hydrogen bonding and π-π interactions, respectively, facilitating binding to active sites. The ester group can undergo hydrolysis to release the active carboxylic acid, which can further interact with biological targets.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Substituent Effects on Physicochemical Properties
- Electron-Withdrawing Groups (EWGs): The cyano (-CN) and trifluoromethyl (-CF₃) groups enhance polarity and reduce electron density on the pyridine ring, increasing reactivity toward nucleophilic substitution. For example, this compound exhibits greater electrophilicity at position 4 compared to its dimethylamino analog .
- Steric and Electronic Modulation: The phenyl group at position 4 (in the parent compound) introduces steric bulk and π-π stacking capability, which is absent in analogs like Ethyl 3-cyano-4-(dimethylamino)pyridine-2-carboxylate . Dimethylamino (-N(CH₃)₂) at position 4 donates electrons, reducing ring electrophilicity and altering solubility profiles compared to EWGs .
- Melting Points and Stability: While direct melting point data for this compound is unavailable, related pyridine derivatives with halogens (e.g., Cl, Br) or bulky substituents show elevated melting points (268–287°C) due to enhanced intermolecular forces .
Functional Group Impact on Reactivity
Ester Hydrolysis:
The ethyl ester (-COOEt) at position 2 is susceptible to hydrolysis under acidic or basic conditions, a property shared across all analogs. However, EWGs like -CN or -CF₃ may accelerate this process by stabilizing transition states .- Cyano Group Reactivity: The -CN group at position 3 can participate in cycloaddition reactions or serve as a precursor to amidine derivatives, a feature absent in chloro- or CF₃-substituted analogs .
Biological Relevance:
Compounds with trifluoromethyl groups (e.g., ) are often explored in drug discovery for their metabolic stability, whereas phenyl-substituted derivatives (e.g., the parent compound) may target aromatic receptor sites .
Biological Activity
Ethyl 3-cyano-4-phenylpyridine-2-carboxylate is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and potential applications in pharmacology.
This compound can be synthesized through various methods, including nucleophilic substitution and cyclization reactions involving pyridine derivatives. Its molecular formula is with a molecular weight of 252.28 g/mol. The compound typically exhibits a melting point range of 153-155 °C .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study highlighted its effectiveness against Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecalis, as well as Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa .
Table 1: Antimicrobial Activity of this compound
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 20 µg/mL |
| Pseudomonas aeruginosa | 25 µg/mL |
| Enterococcus faecalis | 18 µg/mL |
Anticancer Activity
The compound has also shown promising anticancer properties. In vitro studies demonstrated cytotoxic effects against several human cancer cell lines, including HeLa (cervical cancer) and HL-60 (promyelocytic leukemia). The mechanism appears to involve the inhibition of DNA and RNA synthesis, leading to cell cycle arrest and apoptosis .
Table 2: Cytotoxicity of this compound
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 25 |
| HL-60 | 30 |
| HCT-8 (colon cancer) | 35 |
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components. Substituents on the pyridine ring can significantly enhance or diminish its activity. For instance, modifications at the phenyl group have been shown to improve cytotoxicity against tumor cells, indicating that electronic and steric factors play crucial roles in its bioactivity .
Case Studies
- Antimicrobial Efficacy : A study evaluated the compound's effectiveness against a panel of bacterial strains, demonstrating a dose-dependent response in inhibiting bacterial growth. The results indicated that the compound could serve as a lead structure for developing new antimicrobial agents .
- Cytotoxic Mechanism : Another investigation focused on the mode of action in HL-60 cells, revealing that this compound interferes with key enzymes involved in nucleic acid metabolism, leading to reduced dNTP pools and subsequent cell death .
Q & A
Q. What synthetic strategies are effective for preparing Ethyl 3-cyano-4-phenylpyridine-2-carboxylate, and how can reaction conditions be optimized?
A multi-step synthesis involving Suzuki-Miyaura cross-coupling is commonly employed. For example, palladium catalysts (e.g., Pd(dppf)Cl₂) and boronic esters (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives) are used to introduce the phenyl group at the 4-position of the pyridine ring . Optimization includes varying reaction temperatures (55–80°C), solvent systems (dioxane/water mixtures), and base selection (K₂CO₃ or Cs₂CO₃) to improve yields. Post-reaction purification via silica gel chromatography is critical to isolate the product from byproducts like unreacted boronic esters or homocoupling derivatives .
Q. How can the structure of this compound be confirmed experimentally?
Combine spectroscopic and crystallographic methods:
- NMR : ¹H and ¹³C NMR to verify substituent positions (e.g., cyano and ester groups).
- X-ray diffraction : Single-crystal X-ray analysis using SHELXL for refinement . Software like WinGX or ORTEP-3 aids in visualizing bond angles and torsion angles, confirming spatial arrangements .
- Mass spectrometry : High-resolution MS (HRMS) to validate the molecular formula (e.g., C₁₅H₁₄N₂O₂).
Advanced Research Questions
Q. How can contradictory spectroscopic data (e.g., unexpected NMR peaks) be resolved during structural characterization?
Contradictions often arise from dynamic effects (e.g., rotational isomerism) or impurities. Strategies include:
Q. What computational methods are suitable for analyzing the electronic properties of this compound?
Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level can predict:
Q. How can bioactivity assays (e.g., antioxidant or anti-inflammatory) be designed to evaluate derivatives of this compound?
- In vitro antioxidant assays : Use DPPH radical scavenging or FRAP, with ascorbic acid as a positive control.
- In vivo anti-inflammatory models : Carrageenan-induced paw edema in rodents, measuring cytokine levels (IL-6, TNF-α) .
- Structure-activity relationship (SAR) : Systematically modify substituents (e.g., cyano to amide) and correlate changes with IC₅₀ values to identify key pharmacophores .
Q. What strategies mitigate challenges in crystallizing this compound for X-ray studies?
- Solvent screening : Use mixed solvents (e.g., ethyl acetate/hexane) to slow crystallization.
- Seeding : Introduce microcrystals from analogous compounds to induce nucleation.
- Cryocooling : Stabilize crystals at 100 K to reduce thermal motion artifacts during data collection .
Methodological Considerations
Q. How should researchers handle conflicting data between computational predictions and experimental results (e.g., bond lengths)?
- Error analysis : Compare root-mean-square deviations (RMSD) between calculated and observed bond lengths.
- Basis set optimization : Test higher-level basis sets (e.g., def2-TZVP) for improved accuracy.
- Thermal ellipsoid examination : Use SHELXL’s ADPs to assess dynamic vs. static disorder in X-ray data .
Q. What protocols ensure reproducibility in Suzuki-Miyaura coupling for derivatives of this compound?
- Catalyst pre-activation : Stir Pd(dppf)Cl₂ with ligand (e.g., XPhos) in degassed solvent for 10 minutes.
- Oxygen-free conditions : Use Schlenk lines or gloveboxes to prevent Pd(0) oxidation.
- Reaction monitoring : Track progress via TLC or inline IR spectroscopy to halt reactions at optimal conversion .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
